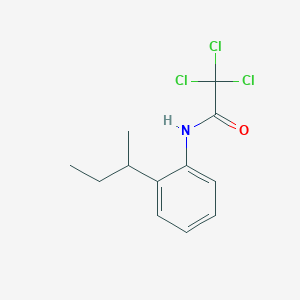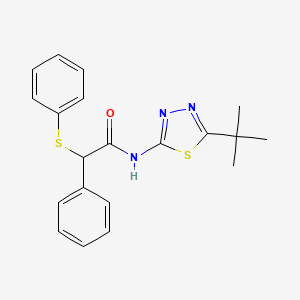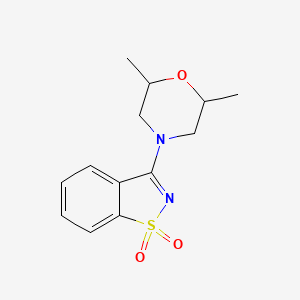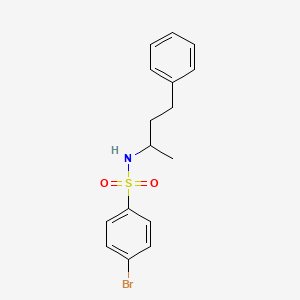
N-(2-sec-butylphenyl)-2,2,2-trichloroacetamide
Overview
Description
N-(2-sec-butylphenyl)-2,2,2-trichloroacetamide, commonly known as SBA-15, is a mesoporous silica material that has been widely used in various scientific research applications. SBA-15 is synthesized using a sol-gel method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of a surfactant template.
Mechanism of Action
The mechanism of action of SBA-15 in drug delivery involves the diffusion of drugs into the mesoporous silica network, followed by the sustained release of drugs due to the slow degradation of the silica matrix. The mechanism of action of SBA-15 in catalysis involves the confinement of reactants within the mesoporous channels, which enhances the reaction rate and selectivity. The mechanism of action of SBA-15 in adsorption involves the interaction of pollutants with the silica surface, which leads to their removal from the solution. The mechanism of action of SBA-15 in chromatography involves the interaction of analytes with the silica surface, which leads to their separation based on their physicochemical properties.
Biochemical and Physiological Effects:
SBA-15 has been shown to have low toxicity and good biocompatibility, making it suitable for various biomedical applications. SBA-15 has been shown to be biodegradable, with the degradation products being non-toxic and easily eliminated from the body. SBA-15 has been shown to enhance the bioavailability and efficacy of drugs, leading to improved therapeutic outcomes. SBA-15 has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using SBA-15 in lab experiments include its large surface area, high pore volume, and tunable pore size, which allow for efficient drug loading, catalysis, adsorption, and separation. SBA-15 is also easy to synthesize and can be tailored to specific applications. The limitations of using SBA-15 in lab experiments include its relatively low mechanical strength, which may limit its use in certain applications, and its sensitivity to acidic and basic conditions, which may affect its stability.
Future Directions
The future directions of SBA-15 research include the development of new synthesis methods to improve the mechanical strength and stability of the material, the exploration of new biomedical applications, such as tissue engineering and regenerative medicine, and the development of new functionalized SBA-15 materials for specific applications. The use of SBA-15 in combination with other materials, such as polymers and metals, may also lead to new and improved materials with enhanced properties.
Scientific Research Applications
SBA-15 has been widely used in various scientific research applications, including drug delivery, catalysis, adsorption, and separation. Due to its large surface area, high pore volume, and tunable pore size, SBA-15 has been used as an efficient drug delivery system for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. SBA-15 has also been used as a catalyst in various organic reactions, such as oxidation, reduction, and esterification. SBA-15 has been used as an adsorbent for the removal of heavy metals, organic pollutants, and dyes from wastewater. SBA-15 has also been used as a stationary phase in chromatography for the separation of various compounds.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-3-8(2)9-6-4-5-7-10(9)16-11(17)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUWPXRMWMSRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate](/img/structure/B3979939.png)
![3-[(6-ethoxy-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B3979948.png)

![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)

![2-[4-(1-piperidinylcarbonyl)cyclohexyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3979974.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B3979981.png)

![2-[benzyl(methyl)amino]-N-(2-pyridinylmethyl)-2-indanecarboxamide](/img/structure/B3979990.png)
![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)

![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
